1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone
Description
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25N3O3/c29-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-23(18-20)28(30)31/h1-13,18,24H,14-17,19H2 |
InChI Key |
DRTNKASPUBAYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Piperazine Alkylation Followed by Ketone Coupling
This two-step approach involves synthesizing the 4-(3-nitrobenzyl)piperazine intermediate followed by its reaction with 2,2-diphenylethanone derivatives.
Step 1: Synthesis of 4-(3-Nitrobenzyl)piperazine
Reagents :
-
3-Nitrobenzyl chloride
-
Anhydrous piperazine
-
Triethylamine (base catalyst)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure :
Piperazine is dissolved in THF under nitrogen, and 3-nitrobenzyl chloride is added dropwise at 0°C. Triethylamine is introduced to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–24 hours, followed by filtration and solvent evaporation. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane).
Yield : ~65–75% (reported for analogous piperazine alkylations).
Step 2: Coupling with 2,2-Diphenylethanone
Reagents :
-
2,2-Diphenylethanone chloride
-
4-(3-Nitrobenzyl)piperazine
-
Solvent: DCM or acetonitrile
Procedure :
The piperazine intermediate is reacted with 2,2-diphenylethanone chloride in the presence of a base (e.g., ) at 50°C for 6–8 hours. The reaction progress is monitored by TLC, and the product is isolated via aqueous workup and recrystallization from ethanol.
Yield : ~50–60%
One-Pot Condensation Strategy
A streamlined method combines piperazine, 3-nitrobenzyl bromide, and 2,2-diphenylethanone in a single reaction vessel.
Reagents :
-
Piperazine
-
3-Nitrobenzyl bromide
-
2,2-Diphenylethanone
-
Potassium carbonate ()
-
Solvent: Dimethylformamide (DMF)
Procedure :
All reactants are combined in DMF and heated to 80°C for 24 hours. acts as both a base and desiccant. Post-reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified via column chromatography (eluent: chloroform/methanol).
Yield : ~40–50%
Reductive Amination Approach
This method leverages imine formation followed by reduction to establish the piperazine-ketone linkage.
Reagents :
-
4-(3-Nitrobenzyl)piperazine
-
2,2-Diphenylethanone
-
Sodium cyanoborohydride ()
-
Acetic acid ()
-
Solvent: Methanol
Procedure :
The ketone and piperazine are dissolved in methanol, and acetic acid is added to protonate the piperazine. is introduced portion-wise at 0°C, and the reaction is stirred for 24 hours. The product is extracted with ethyl acetate and purified via recrystallization.
Yield : ~55–65%
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Two-Step Alkylation | High purity, scalable | Lengthy process, multiple purifications | 50–60% |
| One-Pot Condensation | Reduced steps, cost-effective | Lower yield, side reactions | 40–50% |
| Reductive Amination | Mild conditions, high selectivity | Sensitivity to moisture | 55–65% |
Optimization Strategies
Solvent Selection
Catalytic Systems
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
-
Microwave irradiation reduces reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-NITROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and reduced forms of the original compound .
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities, primarily attributed to its interaction with various biological targets. Notably, compounds containing piperazine moieties often demonstrate:
- Antimicrobial Activity : Studies have indicated that similar piperazine derivatives show effective antimicrobial properties against a range of pathogens.
- Anticancer Properties : Research has suggested that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroactive Effects : The presence of the piperazine ring is associated with neuroactivity, potentially impacting neurotransmitter systems.
Medicinal Chemistry
The compound is being explored for its potential as a lead molecule in drug development due to its promising biological activity. Specific areas of interest include:
- Antibiotic Development : Targeting resistant bacterial strains.
- Cancer Therapeutics : Investigating its efficacy against various cancer cell lines.
Structure–Activity Relationship Studies
Research has focused on understanding how structural modifications influence biological activity. This includes:
- Evaluating analogs with different substituents on the piperazine ring.
- Assessing the impact of varying the diphenylethanone structure on potency and selectivity.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(3-NITROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Data Table: Key Structural Features and Properties
Key Observations
Electron Effects: The 3-nitrobenzyl group in the target compound is strongly electron-withdrawing, enhancing polarity compared to electron-donating groups like benzyl () or neutral substituents like chlorobenzoyl (). This may improve solubility in polar solvents but reduce membrane permeability .
Steric and Conformational Effects: The diphenylethanone moiety in the target compound and introduces significant steric bulk, which may hinder rotation and stabilize specific conformations for receptor binding.
Functional Group Diversity :
- The pyrazolyl group in ’s compound enhances hydrogen-bonding capacity, which could improve target affinity or solubility compared to nitro or chloro analogs .
- Bis(diphenylacetyl) substitution () maximizes lipophilicity, favoring lipid-rich environments but possibly limiting aqueous solubility .
Pharmacological Implications (Theoretical)
- Nitro Groups : May act as prodrugs (e.g., nitroreductase-activated therapeutics) or enhance binding to nitroreductase-expressing targets .
- Chloro Substituents : Commonly used in CNS drugs for improved blood-brain barrier penetration; the 3-chlorobenzoyl derivative () could exhibit neuroactivity .
- Pyrazolyl Groups: Known for kinase inhibition; ’s compound may target enzymes like COX-2 or JAK kinases .
Biological Activity
1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structure includes a piperazine moiety, which is significant in modulating various biological activities. The presence of a nitro group and diphenyl structure contributes to its pharmacological profile.
Synthesis
The synthesis of 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone typically involves multi-step organic reactions, including the preparation of piperazine derivatives followed by acylation processes. The reaction conditions and reagents used are crucial for achieving high yields and purity.
1. Antidepressant Activity
Research indicates that compounds containing piperazine structures exhibit significant antidepressant effects. The mechanism is often linked to the modulation of monoamine neurotransmitters such as serotonin and norepinephrine. For instance, related piperazine derivatives have shown selective inhibition of monoamine oxidase (MAO), which is crucial for increasing the availability of these neurotransmitters in the synaptic cleft .
2. Anxiolytic Effects
The anxiolytic properties of piperazine derivatives are well-documented. Studies suggest that 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone may act on serotonin receptors, particularly the 5-HT1A receptor, leading to reduced anxiety behaviors in animal models .
3. Antifungal and Insecticidal Activities
Some analogues of piperazine compounds have demonstrated antifungal and insecticidal properties. For example, derivatives with similar structural motifs have been evaluated for their efficacy against plant pathogenic fungi and mosquito larvae. Initial structure-activity relationship (SAR) studies indicated that specific substitutions on the piperazine ring significantly influenced biological efficacy .
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, a derivative similar to 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone was administered to assess its impact on depressive-like behaviors. Results indicated a marked reduction in immobility time during forced swim tests, suggesting potent antidepressant activity comparable to established SSRIs .
Case Study 2: Anxiolytic Properties
Another study evaluated the anxiolytic effects of this compound using the elevated plus maze test. The compound significantly increased time spent in open arms compared to controls, indicating reduced anxiety levels .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of piperazine derivatives. Key observations include:
- Nitro Substitution : The presence of a nitro group at the benzyl position enhances binding affinity to serotonin receptors.
- Diphenyl Structure : The diphenyl moiety contributes to lipophilicity, facilitating better membrane permeability.
| Structural Feature | Effect on Activity |
|---|---|
| Nitro Group | Enhances receptor binding |
| Diphenyl Moiety | Increases lipophilicity |
| Piperazine Ring | Modulates neurotransmitter activity |
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone, and how can reaction conditions be optimized?
Methodological Answer:
A general synthesis involves coupling 1-(3-nitrobenzyl)piperazine with 2,2-diphenylethanone derivatives. A validated approach includes:
- Step 1: Reacting 1-(3-nitrobenzyl)piperazine with a suitable acyl chloride (e.g., 2,2-diphenylacetyl chloride) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic acyl substitution .
- Step 2: Optimize stoichiometry (e.g., 1:1.2 molar ratio of piperazine to acyl chloride) and temperature (room temperature to 40°C) to minimize side products.
- Step 3: Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., diethyl ether) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Key signals include aromatic protons (δ 7.2–8.2 ppm for nitrobenzyl and diphenyl groups) and piperazine methylene protons (δ 2.4–3.8 ppm). Carbonyl carbons appear at ~170 ppm .
- X-ray Crystallography: Resolves stereochemistry and confirms bond angles/planarity of the diphenylethanone moiety (e.g., as in related piperazine-ketone structures) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C27H27N3O3) with <2 ppm error .
Advanced: How does the 3-nitrobenzyl group influence biological activity compared to analogs with electron-donating substituents?
Methodological Answer:
The electron-withdrawing nitro group enhances:
- Receptor Binding: Increased dipole interactions with hydrophobic pockets (e.g., in kinase or GPCR targets) .
- Metabolic Stability: Nitro groups reduce oxidative metabolism compared to electron-rich substituents (e.g., methoxy), as shown in pharmacokinetic studies of similar piperazine derivatives .
- SAR Validation: Compare IC50 values in enzyme assays (e.g., nitro vs. fluoro/methoxy analogs) to quantify substituent effects .
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- Bioavailability Screening: Assess solubility (e.g., shake-flask method) and permeability (Caco-2 assay) to identify absorption limitations .
- Metabolite Profiling: Use LC-MS to detect rapid hepatic conversion (e.g., nitro reduction to amine) that may reduce activity .
- Formulation Adjustments: Encapsulate in PEGylated nanoparticles to enhance plasma stability, as demonstrated for nitroaromatic compounds .
Intermediate: What purification strategies effectively remove common by-products (e.g., unreacted piperazine or acyl chloride)?
Methodological Answer:
- By-Product Removal:
- Unreacted Piperazine: Acid-base extraction (dissolve in HCl, wash with DCM to remove non-polar impurities) .
- Excess Acyl Chloride: Quench with aqueous NaHCO3, followed by liquid-liquid extraction .
- Final Purification: Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity (>98%) isolation .
Advanced: How can computational modeling predict the binding mode of this compound to dopamine receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor PDB IDs (e.g., 6CM4 for D3R). Key interactions include:
- Nitrobenzyl group in hydrophobic subpocket.
- Diphenylethanone carbonyl forming hydrogen bonds with Ser196 .
- MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of the piperazine-dopamine receptor complex .
Basic: What safety precautions are essential when handling this nitro-containing compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods to avoid inhalation (linked to respiratory irritation in piperazine derivatives) .
- Explosivity Risk: Avoid high temperatures during synthesis (nitro groups may decompose exothermically) .
- Waste Disposal: Neutralize nitro by-products with reducing agents (e.g., Fe/HCl) before disposal .
Advanced: What strategies validate the selectivity of this compound for a target enzyme over off-target kinases?
Methodological Answer:
- Kinase Profiling: Use broad-panel assays (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target hits .
- Structural Analysis: Compare binding mode (via X-ray co-crystallography) with non-target kinases to redesign substituents (e.g., bulkier diphenyl groups to sterically block off-target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
